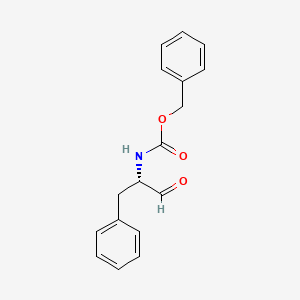

Cbz-L-Phenylalaninal

Vue d'ensemble

Description

(1-Benzyl-2-oxo-éthyl)-acide carbamique ester benzylique est un composé organique qui présente un groupe benzyle attaché à un ester d'acide carbamique

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ester benzylique de l'acide (1-benzyl-2-oxo-éthyl)-carbamique implique généralement l'estérification de l'alcool benzylique avec des dérivés de l'acide carbamique. Une méthode courante est l'estérification directe des alcools catalysée par l'iodure de tétra-n-butylammonium (TBAI) via la fonctionnalisation de la liaison C(sp^3)–H dans des conditions douces et propres . Cette méthode permet d'obtenir des esters benzyliques avec des rendements bons à excellents.

Méthodes de production industrielle

La production industrielle de l'ester benzylique de l'acide (1-benzyl-2-oxo-éthyl)-carbamique peut impliquer des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

(1-Benzyl-2-oxo-éthyl)-acide carbamique ester benzylique subit diverses réactions chimiques, notamment :

Oxydation : La position benzylique peut être oxydée pour former des dérivés du carbamate de benzyle.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en l'alcool correspondant.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO_4) et le trioxyde de chrome (CrO_3).

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH_4) et le borohydrure de sodium (NaBH_4) sont couramment utilisés.

Substitution : Des nucléophiles comme les halogénures (par exemple, NaBr) et les bases (par exemple, NaOH) sont utilisés dans des conditions appropriées.

Principaux produits

Oxydation : Dérivés du carbamate de benzyle.

Réduction : Dérivés de l'alcool benzylique.

Substitution : Carbamates de benzyle substitués.

Applications De Recherche Scientifique

(1-Benzyl-2-oxo-éthyl)-acide carbamique ester benzylique a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris en tant que promédicament pour la délivrance d'ingrédients pharmaceutiques actifs.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action de l'ester benzylique de l'acide (1-benzyl-2-oxo-éthyl)-carbamique implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer le carbamate de benzyle actif, qui peut ensuite interagir avec des enzymes ou des récepteurs dans les systèmes biologiques. Les voies moléculaires impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la fonction des récepteurs.

Mécanisme D'action

The mechanism of action of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl carbamate, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

Composés similaires

Carbamate de benzyle : Structure similaire mais sans le groupe oxo-éthyl.

Carbamate d'éthyle : Contient un groupe éthyle au lieu d'un groupe benzyle.

Carbamate de méthyle : Contient un groupe méthyle au lieu d'un groupe benzyle.

Unicité

(1-Benzyl-2-oxo-éthyl)-acide carbamique ester benzylique est unique en raison de la présence à la fois des groupes benzyle et oxo-éthyl, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.

Activité Biologique

Cbz-L-Phenylalaninal, a derivative of phenylalanine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a carbobenzoxy (Cbz) group, which enhances its stability and bioactivity. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, enzymatic pathways, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 241.29 g/mol

- Structure : The Cbz group is known to influence the compound's solubility and reactivity.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties

- Enzymatic Interactions

-

Transport Mechanisms

- This compound interacts with the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the uptake of essential amino acids across the blood-brain barrier and into cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance its transport efficacy .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various phenylalanine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Enzymatic Conversion Pathways

Research on the conversion of phenylalanine to benzaldehyde highlighted that this compound could serve as a precursor in metabolic pathways. The study utilized high-performance liquid chromatography (HPLC) to analyze reaction products, confirming the formation of phenylpyruvic acid and subsequent conversion to benzaldehyde under specific conditions .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Lactobacillus plantarum | |

| Enzymatic Conversion | Conversion to benzaldehyde | |

| Transport Mechanism | Interaction with LAT1 |

Discussion

The biological activities of this compound are promising for various applications in pharmacology and biotechnology. Its ability to interact with key transporters and enzymes suggests potential roles in drug delivery systems and metabolic engineering.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.